Superior Cardiac Sodium Channel Blockade Potency Versus Structural Analog BRB-I-28
Sparteine exhibits 2.1-fold higher potency for blocking cardiac sodium channels compared to its structural analog, BRB-I-28. In whole-cell patch-clamp studies on rat myocytes, Sparteine reduced Na+ current with an EC50 of 110 μM, whereas BRB-I-28 required a concentration of 230 μM to achieve the same effect [1]. This indicates Sparteine's more potent interaction with the channel's inactivation state.
| Evidence Dimension | Sodium channel blockade potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 110 μM |
| Comparator Or Baseline | BRB-I-28 (analog), EC50 = 230 μM |
| Quantified Difference | Sparteine is 2.1-fold more potent (lower EC50) |
| Conditions | Whole-cell patch-clamp on rat cardiac myocytes |
Why This Matters
For researchers studying cardiac sodium channel pharmacology, this 2.1-fold difference in potency is critical for dose-response experimental design and for understanding structure-activity relationships (SAR) among Class 1a agents.
- [1] Pugsley MK, et al. The cardiac electrophysiological effects of sparteine and its analogue BRB-I-28 in the rat. Eur J Pharmacol. 1995 Dec 27;294(1):319-27. DOI: 10.1016/0014-2999(95)00551-x. View Source
